molecular formula C8H12N2O B566767 (R)-1-(2-Methoxypyridin-4-yl)ethanaMine CAS No. 1213559-80-8

(R)-1-(2-Methoxypyridin-4-yl)ethanaMine

Cat. No.: B566767
CAS No.: 1213559-80-8
M. Wt: 152.197
InChI Key: FFQSFIMSXWJIAT-ZCFIWIBFSA-N
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Description

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a chiral chemical intermediate of significant interest in advanced pharmaceutical research and development. Its structure, featuring a stereogenic center and a 2-methoxypyridine ring, makes it a valuable scaffold for constructing more complex active molecules. The 2-methoxypyridine group is a privileged heterocycle in medicinal chemistry, frequently found in ligands designed to target a wide range of enzymes and receptors . As a chiral amine, this compound is primarily utilized in the synthesis of potential drug candidates where the specific (R)-enantiomer configuration is critical for achieving the desired biological activity and selectivity. Researchers employ it in the exploration of structure-activity relationships (SAR), particularly in programs targeting small-molecule therapeutics. Its application is strictly for laboratory research, and it serves as a key starting material for the development of novel bioactive compounds in various discovery pipelines.

Properties

IUPAC Name

(1R)-1-(2-methoxypyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQSFIMSXWJIAT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

Racemic 1-(2-Methoxypyridin-4-yl)ethanamine can be resolved via diastereomeric salt crystallization using chiral acids. For example, (R)-(-)-α-methylbenzylamine has been employed as a resolving agent in analogous syntheses. A mixture of racemic amine and (R)-(-)-α-methylbenzylamine in toluene forms diastereomeric salts under acidic conditions, which are separated via fractional crystallization. The resolved (R)-enantiomer is liberated by basification and extraction, achieving enantiomeric excess (ee) >99%.

Table 1: Resolution of Racemic 1-(2-Methoxypyridin-4-yl)ethanamine

Resolving AgentSolventTemperatureee (%)Yield (%)
(R)-α-MBATolueneReflux99.565
L-Tartaric AcidEthanol25°C98.258

Asymmetric Synthesis via Catalytic Hydrogenation

Enamine Hydrogenation

A scalable route involves asymmetric hydrogenation of an enamine precursor. 4-Acetyl-2-methoxypyridine is condensed with (R)-(-)-α-methylbenzylamine to form the corresponding enamine, which undergoes hydrogenation over palladium on carbon (Pd/C) to yield the (R)-amine.

Reaction Conditions :

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 1 atm H₂

  • Temperature : 50–55°C

  • Solvent : Methanol

  • Yield : 85–90%

  • ee : >99%

Mechanistic Insight :
The chiral auxiliary (R)-α-methylbenzylamine induces facial selectivity during hydrogenation, ensuring preferential formation of the (R)-configured product. Post-reduction, the auxiliary is removed via hydrogenolysis, recovering the target amine.

Reductive Amination Strategies

Direct Reductive Amination

4-Acetyl-2-methoxypyridine undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). While this method lacks inherent stereocontrol, chiral catalysts or additives enable asymmetric induction.

Optimized Protocol :

  • Substrate : 4-Acetyl-2-methoxypyridine (1 equiv)

  • Amine Source : NH₄OAc (2 equiv)

  • Reductant : NaBH₃CN (1.5 equiv)

  • Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

  • Solvent : THF/MeOH (4:1)

  • Yield : 78%

  • ee : 92%

Enzymatic Dynamic Kinetic Resolution

Transaminase-Catalyzed Synthesis

Immobilized ω-transaminases facilitate the conversion of 4-acetyl-2-methoxypyridine to the (R)-amine using alanine as an amine donor. This biocatalytic approach achieves high stereoselectivity under mild conditions.

Key Parameters :

  • Enzyme : Codexis TA-134 (immobilized)

  • pH : 7.5 (Phosphate buffer)

  • Temperature : 37°C

  • ee : >99%

  • Conversion : 95%

Advantages :

  • Eliminates heavy metal catalysts.

  • Compatible with aqueous media.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)ee (%)ScalabilityCost Efficiency
Diastereomeric Salt6599.5ModerateHigh
Catalytic Hydrogenation90>99HighModerate
Reductive Amination7892ModerateLow
Enzymatic Resolution95>99HighHigh

Catalytic hydrogenation and enzymatic methods outperform others in enantioselectivity and scalability, making them preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxypyridin-4-yl)ethanaMine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (R)-1-(2-Methoxypyridin-4-yl)ethanamine is in pharmaceutical development. The compound serves as a lead compound for synthesizing novel drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design.

The compound exhibits notable biological activities, which have been studied extensively. It has shown potential in modulating pathways associated with inflammation and neurological disorders. The presence of the methoxy group enhances its reactivity and binding affinity to target proteins.

Mechanistic Studies

Research has focused on understanding the mechanism of action of this compound through various in vitro studies. These studies often utilize computer-aided drug design and structure-activity relationship modeling to predict its therapeutic potential.

Binding Affinity Studies

Interaction studies have demonstrated that this compound binds effectively to several biological targets, which is crucial for understanding its pharmacodynamics. The binding affinities are typically assessed using radioligand binding assays, providing insights into its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics of related compounds:

Compound NameStructure FeaturesUnique Aspects
2-MethylpyridineMethyl group on pyridineCommonly used as a solvent and reagent
4-AminopyridineAmino group at position 4Known for its role in synthesizing pharmaceuticals
2-(Aminomethyl)pyridineAminomethyl substitution at position 2Exhibits distinct biological activity profiles

This comparative analysis highlights how variations in substituents can significantly impact biological activity and chemical reactivity.

Case Studies and Real-World Applications

Several case studies have documented the practical applications of this compound in clinical settings. For example:

  • Neurological Disorders : A study investigated the efficacy of this compound in treating conditions like Alzheimer's disease by targeting neuroinflammatory pathways.
  • Cancer Research : Another case study explored its potential role in modulating tumor microenvironments, demonstrating promising results in preclinical models.
  • Inflammation : Research has shown that this compound can inhibit specific pro-inflammatory cytokines, indicating its potential for treating autoimmune diseases.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterparts

The (S)-enantiomer, (S)-1-(2-Methoxypyridin-4-yl)ethanaMine hydrochloride (CAS 1212853-72-9) , shares identical molecular composition but differs in stereochemistry. Studies suggest enantiomers may exhibit divergent binding affinities to chiral targets. For example, in antiviral assays, the (R)-form shows superior inhibitory activity against SARS-CoV-2 compared to the (S)-form, likely due to optimized spatial interactions with viral proteases .

Property (R)-Form (Freebase) (S)-Form (Hydrochloride)
Molecular Weight (g/mol) 152.20 225.12 (dihydrochloride)
CAS Number N/A 1212853-72-9
Bioactivity (SARS-CoV-2 IC₅₀) 0.8 µM 3.2 µM

Functional Group Analogues

a) (2-Methoxypyridin-3-yl)methanamine

This positional isomer replaces the ethanamine group with a methylamine attached to the pyridine ring’s 3-position. The structural shift reduces steric bulk, enhancing solubility (logP = 0.9 vs. 1.2 for the (R)-form) but diminishing antiviral potency (IC₅₀ = 5.6 µM) due to altered binding geometry .

b) (R)-1-(Oxazol-2-yl)-2-phenylethanamine Hydrochloride

This compound exhibits a similarity score of 0.71 to the target molecule but shows greater cytotoxicity (CC₅₀ = 12 µM vs. 25 µM for the (R)-form), limiting therapeutic utility .

Ethanolamine Derivatives

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol Dihydrochloride

Replacing the ethanamine with an ethanol group introduces a hydroxyl moiety, improving hydrophilicity (logP = -0.5). However, this modification reduces membrane permeability, rendering it less effective in cellular assays compared to the (R)-form .

Biological Activity

(R)-1-(2-Methoxypyridin-4-yl)ethanamine, also known as this compound dihydrochloride, is a chiral organic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an ethanamine moiety. Its unique structure contributes to its biological activity and pharmacological potential. The methoxy group enhances electron donation, which can stabilize intermediates during biochemical reactions, influencing the compound's reactivity and binding affinity to biological targets.

Pharmacological Applications

  • Neurotransmitter Receptor Interaction :
    • This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor. It exhibits selective agonistic activity, which may have implications for treating psychiatric disorders such as depression and anxiety .
    • Case Study : In vitro studies demonstrated that derivatives of this compound showed significant selectivity for the 5-HT2C receptor over other serotonin receptors, indicating potential for developing targeted therapies .
  • Antimicrobial Activity :
    • Preliminary screening against various bacterial strains has shown that this compound possesses antimicrobial properties. It has been effective against certain strains of ESKAPE pathogens, which are known for their antibiotic resistance .
    • Table 1 : Antimicrobial Efficacy of this compound
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Klebsiella pneumoniae16 µg/mL
  • Potential in Pain Management :
    • The compound has been investigated for its analgesic properties. Studies involving knockout mice models suggest that it may modulate pain pathways effectively, presenting a possible avenue for pain management therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific neurotransmitter systems and microbial targets.

  • Serotonin Receptor Modulation : The compound's agonistic action at the 5-HT2C receptor is believed to influence neurochemical pathways associated with mood regulation.
  • Antimicrobial Mechanism : The exact mechanism by which this compound exhibits antimicrobial activity is still under investigation, but it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly impact its biological activity.

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
2-MethylpyridineMethyl group on pyridineCommonly used as a solvent and reagent
4-AminopyridineAmino group at position 4Known for its role in synthesizing pharmaceuticals
2-(Aminomethyl)pyridineAminomethyl substitution at position 2Exhibits distinct biological activity profiles

This comparative analysis highlights how modifications in the chemical structure can lead to variations in biological efficacy, underscoring the importance of precise chemical design in drug development.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(2-Methoxypyridin-4-yl)ethanaMine, and how does stereochemistry influence reaction yield?

Chiral amines like this compound are synthesized via asymmetric catalysis or resolution. A method analogous to the synthesis of (R)-20h involves coupling halogenated heterocycles (e.g., 4-chloro-pyrimidine derivatives) with enantiomerically pure amines under Buchwald-Hartwig conditions. Key parameters include palladium catalysts (e.g., Pd(OAc)₂), chiral ligands, and temperatures of 80–100°C. Stereochemical integrity is maintained by avoiding racemization-prone conditions (e.g., high pH). Yields range from 60–80%, with enantiomeric excess >98% achieved via chiral HPLC purification .

Q. How should researchers handle and store this compound to ensure safety and stability?

Based on structurally similar amines (e.g., AG01AQFE):

  • Storage : 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Handling : Use PPE (nitrile gloves, lab coats, sealed goggles) and fume hoods to avoid inhalation of aerosols .
  • Stability : Shelf life ≥2 years; monitor via periodic HPLC/TLC for degradation (e.g., methoxy hydrolysis) .

Q. What are the key spectroscopic characteristics (NMR, IR) of this compound that aid in structural confirmation?

Representative data extrapolated from analogs :

Technique Key Signals
¹H NMR (DMSO-d6)δ 8.04 (s, pyridine H), 3.80 (s, OCH₃), 1.50 (d, J = 7.0 Hz, CH₃)
¹³C NMR δ 158.6 (C-O), 151.3 (pyridine C), 48.0 (CHNH₂)
IR 2973 cm⁻¹ (C-H stretch), 1588 cm⁻¹ (aromatic C=C)
Methoxy protons appear as singlets, while the chiral center’s methyl group couples with the adjacent NH₂-bearing carbon.

Q. What are the potential hazards associated with this compound, and what emergency procedures are recommended?

Hazard profile (analogous to AG01AQFE ):

  • Acute Toxicity : LD₅₀ oral (rat) ~300 mg/kg.
  • Eye/Skin : Corrosive (Category 1B); irrigate with water ≥15 minutes. First-Aid Protocols :
  • Inhalation : Move to fresh air; administer O₂ if needed.
  • Ingestion : Do NOT induce vomiting; administer activated charcoal .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the enantiomeric purity of this compound?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane:IPA mobile phases resolve enantiomers (retention time differences ≥1.5 min) .
  • Polarimetry : Specific rotation measurements (e.g., [α]²⁰D = −330.1° for related (R)-amines) validate optical purity .
  • NMR with Chiral Shift Reagents : Europium complexes induce distinct splitting for enantiomers (e.g., methoxy singlet splitting) .

Q. How does the methoxy group at the 2-position of the pyridine ring affect the compound's reactivity in nucleophilic substitution reactions?

The 2-methoxy group introduces steric hindrance and electronic effects:

  • Steric Effects : Reduces accessibility to the pyridine N-atom, lowering SNAr reactivity by ~40% compared to para-substituted analogs.
  • Electronic Effects : The +M effect activates the ring at the 4-position but deactivates adjacent sites, as seen in reduced coupling efficiency for related compounds .

Q. What in silico methods can predict the pharmacokinetic properties of this compound, and how do they compare with experimental data?

Computational tools (e.g., PISTACHIO, Reaxys) predict:

  • LogP : ~1.2 (moderate lipophilicity).
  • Metabolic Sites : Demethylation at the methoxy group is the major pathway . Experimental validation using human hepatocyte assays shows 80% concordance with predicted clearance rates, though enzyme polymorphisms may cause discrepancies .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay conditions?

Contradictory results (e.g., IC₅₀ variations) may arise from:

  • Assay pH : Protonation of the amine affects target binding (test pH 6.5–8.5).
  • Redox Conditions : Methoxy group stability under H₂O₂-containing buffers . Standardization using reference inhibitors (e.g., remdesivir for antiviral assays) and orthogonal methods (SPR vs. cell-based assays) improves reliability .

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